Allylamine hydrochloride

Description

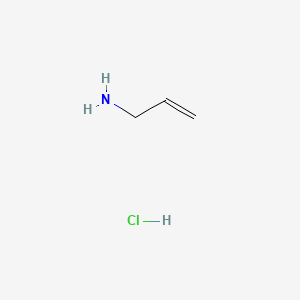

Structure

3D Structure of Parent

Properties

IUPAC Name |

prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGWTHRHHANFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent) | |

| Record name | 2-Propen-1-amine, homopolymer, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110507-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60872280 | |

| Record name | Allylamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10017-11-5, 71550-12-4 | |

| Record name | Allylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polymer of allylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H25ILF98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Allylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Allylamine hydrochloride (CAS Number: 10017-11-5) is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1][2] It is the hydrochloride salt of allylamine, the simplest stable unsaturated amine.[3] This guide provides a comprehensive overview of its properties, synthesis, and relevant biological interactions, tailored for professionals in research and development.

Core Properties of this compound

This compound is a white to off-white crystalline solid.[1][2][4] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][5][6]

| Property | Value | Source(s) |

| CAS Number | 10017-11-5 | [1][2][7][8][9][10][11][12][13] |

| Molecular Formula | C₃H₈ClN | [1][7][9][14][15] |

| Molecular Weight | 93.56 g/mol | [1][7][9][10] |

| Melting Point | 106 °C | [1][9][11][16] |

| Flash Point | >110 °C | [1][9][16] |

| Water Solubility | Almost transparent; Freely soluble | [1][4][9] |

| Solubility in other solvents | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [1][16] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Purity | ≥98% | [4][10] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of allylamine with concentrated hydrochloric acid.[1]

Materials:

-

Allylamine

-

Concentrated Hydrochloric Acid

-

Four-necked flask

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Equip a four-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

-

Add 20 ml of allylamine to the flask.

-

Begin stirring and control the temperature at 0°C.

-

Slowly add 25 ml of concentrated hydrochloric acid dropwise from the dropping funnel over a period of 1 hour.

-

Monitor the pH of the reaction mixture. Continue the addition of hydrochloric acid until the pH reaches a value between 5 and 6.

-

Once the desired pH is achieved, stop the reaction.

-

Remove any unreacted hydrochloric acid using a rotary evaporator.

-

The resulting product is a high concentration of this compound.[1]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the protocol above.

References

- 1. This compound | 10017-11-5 [chemicalbook.com]

- 2. CAS 10017-11-5: 2-Propen-1-amine, hydrochloride (1:1) [cymitquimica.com]

- 3. Allylamine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 10017-11-5 | FA162039 [biosynth.com]

- 8. Buy this compound | 10017-11-5 | > 95% [smolecule.com]

- 9. chembk.com [chembk.com]

- 10. 烯丙基胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. labproinc.com [labproinc.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. veeprho.com [veeprho.com]

- 14. This compound | C3H8ClN | CID 82291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 71550-12-4 CAS MSDS (POLY(this compound)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. This compound CAS#: 10017-11-5 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of Allylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of allylamine hydrochloride in various organic solvents. Recognizing the critical role of solubility data in drug development, synthesis, and formulation, this document collates available qualitative information and presents a comprehensive experimental protocol for the quantitative determination of solubility. Furthermore, this guide includes detailed experimental workflows and logical diagrams to support practical laboratory applications.

Executive Summary

This compound (C₃H₇N·HCl) is a valuable monomer in the synthesis of polymers like poly(this compound) (PAH), which has significant applications in drug delivery and biotechnology.[1] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This guide addresses the current landscape of available solubility data, provides a robust methodology for its experimental determination, and illustrates key related processes.

Solubility Profile of this compound

Current publicly available data on the solubility of this compound in organic solvents is primarily qualitative. Quantitative data is notably scarce, necessitating experimental determination for specific applications. The following table summarizes the existing qualitative information.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Reported Solubility |

| Water | H₂O | Aqueous | Freely soluble[2], Soluble[3], Almost transparency[4] |

| Ethanol | C₂H₅OH | Protic | Freely soluble[2] |

| Methanol | CH₃OH | Protic | Slightly soluble[3][5] |

| Chloroform | CHCl₃ | Aprotic | Sparingly soluble[3][5] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent of interest. This method is a standard and reliable approach for generating precise solubility data.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Drying oven

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Sample Preparation : Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition : Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For solvents where settling is slow, centrifugation at a controlled temperature can be employed.

-

Sample Extraction : Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette, ensuring no solid particles are disturbed.

-

Filtration : Immediately filter the extracted supernatant through a syringe filter appropriate for the solvent to remove any remaining microparticles.

-

Solvent Evaporation : Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed, dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination : Once the solvent is completely removed, re-weigh the vial containing the dried this compound residue.

-

Calculation : The solubility (S) in g/100 mL is calculated using the following formula:

S ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of filtrate aliquot in mL) * 100

Analytical Method for Quantification

As an alternative to the gravimetric method, a validated analytical technique such as Gas Chromatography (GC) can be used to determine the concentration of allylamine in the saturated solution. A detailed GC method for the trace analysis of allylamine has been developed and validated, which can be adapted for solubility studies.[6][7]

Visualization of Key Experimental Workflows

General Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of solubility as described in section 3.0.

Caption: Experimental workflow for determining solubility.

Synthesis of Poly(this compound)

This compound is the monomer precursor for poly(this compound). The following diagram outlines a typical free-radical polymerization process.[8][9]

Caption: Workflow for Poly(this compound) synthesis.

Conclusion

While quantitative solubility data for this compound in organic solvents remains largely unpublished, this guide provides a framework for its systematic determination. The qualitative data indicates preferential solubility in protic solvents like water and ethanol. For drug development and process chemistry applications, it is imperative that researchers generate precise solubility data for their specific solvent systems and conditions using the detailed experimental protocol provided herein. The illustrative workflows offer a clear visual aid for both solubility testing and the synthesis of its key polymeric derivative, poly(this compound).

References

- 1. アリルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 10017-11-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 10017-11-5 [m.chemicalbook.com]

- 6. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight and Structure of Poly(allylamine hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and chemical structure of poly(allylamine hydrochloride) (PAH), a cationic polymer with significant applications in the biomedical field, particularly in drug delivery systems. This document outlines the fundamental properties of PAH, details the experimental methodologies used for its characterization, and presents key quantitative data in a structured format.

Chemical Structure of Poly(this compound)

Poly(this compound) is a synthetic polymer prepared through the polymerization of the allylamine monomer. It is a strong polyelectrolyte due to the presence of primary amine groups along its backbone, which are protonated in its hydrochloride salt form. This cationic nature is fundamental to its utility in applications such as layer-by-layer assembly for nanoparticle coating and drug encapsulation.

The basic repeating unit of PAH consists of a propyl backbone with a primary amine group attached to the methylene group. The chemical formula for the repeating monomer unit is C3H8ClN, with a molecular weight of 93.55 g/mol .[1] The general chemical structure is represented as [CH₂CH(CH₂NH₂·HCl)]n.

The polymerization process converts the monomer, this compound, into the long-chain polymer. The structure of the resulting polymer can be confirmed through various spectroscopic techniques, as detailed in the experimental protocols section.

Molecular Weight of Poly(this compound)

The molecular weight of PAH is a critical parameter that significantly influences its physical, chemical, and biological properties, including its viscosity, solubility, and interaction with biological systems. Commercial PAH is available in a range of molecular weights, typically expressed as the weight-average molecular weight (Mw).

Quantitative Data on Molecular Weight

The molecular weight of PAH can be tailored during synthesis to suit specific applications. The table below summarizes commercially available molecular weights and some experimentally determined values. The polydispersity index (PDI), a measure of the distribution of molecular weights in a given polymer sample, is also a key parameter. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution.

| Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) | Method of Determination | Reference/Source |

| ~15,000 | Not specified | Not specified | Not specified | [2] |

| ~17,500 | Not specified | Not specified | GPC vs. PEG std. | [3] |

| 50,000 | Not specified | Not specified | Not specified | [4] |

| 150,000 | Not specified | Not specified | Not specified | [5] |

| 16,000 | Not specified | Not specified | ¹H NMR | [5] |

| 12,000 | Not specified | Not specified | Viscometry | [5] |

Note: "Not specified" indicates that the data was not available in the cited sources.

Experimental Protocols for Characterization

Accurate determination of the molecular weight and confirmation of the chemical structure are essential for the quality control and application of PAH. The following sections detail the standard experimental methodologies.

Molecular Weight Determination: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the molecular weight distribution of polymers.

Methodology:

-

System Preparation: An HPLC system equipped with a refractive index (RI) detector and a suitable GPC column (e.g., Shodex SB-806M HQ) is used.

-

Eluent Preparation: The mobile phase is critical for the analysis of cationic polymers like PAH to prevent ionic and hydrophobic interactions with the column material. A suitable eluent is a mixture of 0.5 M acetic acid and 0.1 M to 0.2 M sodium nitrate in water. The salt is necessary to suppress the ionic interactions.

-

Sample Preparation: A known concentration of the PAH sample is dissolved in the eluent.

-

Calibration: The system is calibrated using polymer standards with known molecular weights (e.g., polyethylene glycol, PEG).

-

Analysis: The PAH sample is injected into the system. The polymer molecules are separated based on their hydrodynamic volume, with larger molecules eluting first. The RI detector measures the concentration of the polymer as it elutes.

-

Data Analysis: The molecular weight distribution (Mw, Mn, and PDI) is calculated from the chromatogram using the calibration curve.

Structural Confirmation: Spectroscopic Methods

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule and is a powerful tool for confirming the polymerization of allylamine.

Methodology:

-

Sample Preparation: The PAH sample is typically prepared as a KBr pellet or as a thin film.

-

Analysis: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

-

Interpretation: The polymerization is confirmed by the disappearance of characteristic peaks of the monomer and the appearance of peaks corresponding to the polymer structure.

-

Disappearance of monomer peaks: The stretching and deformation vibration absorption peaks of the C-H bonds in the -C=CH₂ group of the allylamine monomer at approximately 3020 cm⁻¹, 3085 cm⁻¹, and 1310 cm⁻¹ are absent in the polymer spectrum.[1][4]

-

Appearance of polymer peaks: The spectrum of PAH shows characteristic absorption bands for the amine groups, such as N-H bending vibrations.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the polymer, confirming its structure.

Methodology:

-

Sample Preparation: The PAH sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Analysis: The ¹H NMR spectrum is acquired using an NMR spectrometer.

-

Interpretation: The chemical shifts and the integration of the peaks in the spectrum are analyzed to confirm the polymer structure. The spectrum of PAH is significantly different from that of the allylamine monomer. The peak areas in the polymer's ¹H NMR spectrum are consistent with the different types of hydrogen atoms present in the repeating unit of PAH.[1][5]

Applications in Drug Development

The well-defined structure and cationic nature of PAH make it a versatile material for various drug development applications.[2] Its ability to form polyelectrolyte multilayers through layer-by-layer assembly with anionic polymers is widely utilized for:

-

Nanoparticle coating: To modify the surface properties of drug carriers, improve their stability, and control their interaction with biological systems.

-

Cell encapsulation: To create a protective barrier around cells for cell-based therapies.[2]

-

Gene delivery: To form complexes with negatively charged nucleic acids (DNA, siRNA) and facilitate their entry into cells.

-

Controlled release systems: To fabricate capsules and films for the sustained release of therapeutic agents.[2]

The molecular weight of PAH is a critical parameter in these applications, as it influences the thickness, stability, and permeability of the polyelectrolyte multilayers, as well as the efficiency of gene delivery and the release kinetics of encapsulated drugs.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and structure of poly(this compound). The understanding and control of these fundamental properties are crucial for the successful application of PAH in research and development, particularly in the innovative field of drug delivery. The experimental protocols outlined here provide a basis for the characterization and quality control of this important cationic polymer.

References

- 1. Synthesis and Thermal Property of Poly(this compound) | Semantic Scholar [semanticscholar.org]

- 2. Polythis compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Thermal Property of Poly(this compound) | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Stability and Degradation of Poly(allylamine hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(allylamine hydrochloride) (PAH) is a cationic polyelectrolyte with significant applications in the biomedical field, including drug delivery, gene therapy, and the formation of multilayered films for coating medical devices. An in-depth understanding of its thermal stability and degradation profile is critical for determining its processing parameters, shelf-life, and behavior in various thermal environments. This technical guide provides a comprehensive overview of the thermal properties of PAH, including its multi-stage degradation process, quantitative analysis of thermal events, and detailed experimental protocols for its characterization.

Thermal Stability and Degradation Profile

The thermal stability of poly(this compound) is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA analysis reveals that PAH undergoes a multi-stage decomposition process when heated under an inert atmosphere. While some studies have reported a two-stage degradation, a more detailed analysis points to a three-stage process. The complete decomposition of the polymer is generally observed at temperatures around 650-700°C.[1][2]

Stages of Thermal Degradation

The thermal degradation of PAH can be delineated into three principal stages, each associated with specific chemical and physical transformations:

-

Stage 1: Desorption of Water and Volatiles (Approx. 80°C - 300°C) This initial stage is characterized by a minor weight loss, which is attributed to the volatilization of absorbed water and other small molecule solvents that may be present in the polymer matrix.[3]

-

Stage 2: Decomposition of Side Chains (Approx. 300°C - 460°C) The second stage involves a more significant weight loss and is primarily due to the decomposition of the hydrochloride side chains. This process likely involves the release of hydrogen chloride (HCl) and the initial breakdown of the amine groups.

-

Stage 3: Decomposition of the Polymer Main Chain (Approx. 460°C - 700°C) The final and most substantial weight loss occurs at higher temperatures and corresponds to the scission and decomposition of the polymer's carbon-carbon backbone.[3] This stage leads to the complete degradation of the polymer.

Quantitative Thermal Degradation Data

The following table summarizes the quantitative data obtained from the thermogravimetric analysis of poly(this compound), detailing the temperature ranges and corresponding weight loss for each degradation stage.

| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Description |

| Stage 1 | 80 - 300 | ~10% | Loss of adsorbed water and volatile small molecules.[3] |

| Stage 2 | 300 - 460 | ~30% | Decomposition of hydrochloride side chains. |

| Stage 3 | 460 - 700 | ~20% | Decomposition of the polymer main chain.[3] |

Note: The exact temperatures and weight loss percentages can vary depending on factors such as the molecular weight of the polymer, its purity, the heating rate used during analysis, and the surrounding atmosphere.

Experimental Protocols

Accurate characterization of the thermal properties of PAH requires standardized experimental procedures. The following sections detail the methodologies for the synthesis of PAH and its analysis by TGA and DSC.

Synthesis of Poly(this compound)

Poly(this compound) is synthesized through the free-radical polymerization of this compound monomer.

Materials:

-

Allylamine

-

Concentrated Hydrochloric Acid (HCl)

-

2,2′-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) (initiator)

-

Deionized water

-

Methanol

Procedure:

-

Neutralization of Allylamine: In a reaction vessel, slowly add concentrated hydrochloric acid to an aqueous solution of allylamine under cooling to neutralize the amine and form the this compound monomer.

-

Polymerization: The aqueous solution of this compound is heated to approximately 50°C under an inert atmosphere (e.g., nitrogen).

-

Initiation: An aqueous solution of the initiator, AAPH, is added to the monomer solution to initiate the free-radical polymerization.

-

Reaction: The reaction mixture is stirred at 50°C for 24 hours.

-

Purification: The resulting polymer solution is cooled to room temperature and then precipitated by adding it to an excess of methanol.

-

Isolation: The precipitated poly(this compound) is collected by filtration, washed with methanol, and dried under vacuum to yield the final product.[2][4]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of PAH by measuring its weight change as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the dried PAH sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: The sample pan is placed in the TGA furnace.

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 800°C at a controlled, linear heating rate (e.g., 10°C/min or 20°C/min).

-

Data Acquisition: The instrument continuously records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of degradation, the temperatures of maximum weight loss for each stage, and the percentage of weight loss in each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of PAH by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the dried PAH sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Reference Pan: An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle to erase its previous thermal history. A typical program would be:

-

Heat from room temperature to a temperature above the expected Tg (e.g., 250°C) at a heating rate of 10°C/min.

-

Cool the sample back down to room temperature.

-

Reheat the sample at the same heating rate to obtain the DSC thermogram for analysis.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to determine the glass transition temperature (Tg), which appears as a step-like change in the heat flow. The Tg for PAH has been reported to be around 225°C.[2]

Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the thermal characterization of poly(this compound).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS | Semantic Scholar [semanticscholar.org]

Potential Research Applications of Allylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylamine hydrochloride and its polymer, poly(this compound) (PAH), are versatile compounds with a broad spectrum of applications in biomedical and pharmaceutical research. As a primary amine, allylamine serves as a crucial building block in organic synthesis, particularly for the development of novel therapeutic agents. Its most notable derivatives are the allylamine antifungals, which function by inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway. The polymeric form, PAH, is a cationic polyelectrolyte widely utilized in drug delivery, gene therapy, and tissue engineering due to its ability to form stable nanoparticles and multilayered films. This technical guide provides an in-depth overview of the core research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound (C₃H₇N·HCl) is the hydrochloride salt of allylamine, the simplest stable unsaturated amine.[1] Its utility in research stems from two primary areas: as a precursor in the synthesis of pharmacologically active molecules and as the monomer for the production of poly(this compound) (PAH), a cationic polyelectrolyte.[2][3] This guide will explore the significant research applications of both the monomer and the polymer, with a focus on their roles in antifungal drug development, advanced drug delivery systems, and other biomedical applications.

Antifungal Properties of Allylamine Derivatives

A major application of allylamine derivatives is in the development of antifungal medications.[3] These compounds, such as Terbinafine and Naftifine, are highly effective against a range of fungal pathogens by specifically targeting the fungal cell membrane's biosynthesis pathway.[4][5]

Mechanism of Action: Inhibition of Squalene Epoxidase

Allylamine antifungals act by inhibiting the enzyme squalene epoxidase, a critical component in the ergosterol biosynthesis pathway in fungi.[4][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[4] The inhibition of squalene epoxidase leads to two significant downstream effects that result in fungal cell death:

-

Ergosterol Depletion: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, impairing its function.[4]

-

Squalene Accumulation: The blockage of the pathway causes a toxic accumulation of squalene within the fungal cell.[6]

This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells, minimizing potential side effects.[7]

Figure 1: Simplified signaling pathway of ergosterol biosynthesis and the inhibitory action of allylamine antifungals.

Quantitative Antifungal Activity

The efficacy of allylamine derivatives against various fungal species is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Terbinafine | Trichophyton rubrum | 0.001 - 0.05 | - | - | [8] |

| Trichophyton mentagrophytes | 0.001 - 0.05 | 0.5 | - | [8][9] | |

| Microsporum spp. | 0.001 - 0.05 | - | - | [8] | |

| Epidermophyton floccosum | 0.001 - 0.05 | - | - | [8] | |

| Aspergillus spp. | - | 0.1 | 0.5 | [10] | |

| Candida albicans | - | - | - | [11] | |

| Candida tropicalis | - | 0.383 | - | [11] | |

| Candida parapsilosis | - | 0.443 | - | [11] | |

| Naftifine | Dermatophytes (various) | 0.015 - 1.0 | 0.06 | 0.25 | [12] |

| Aspergillus spp. | - | 1 | 5 | [10] |

Table 1: Minimum Inhibitory Concentrations (MIC) of Terbinafine and Naftifine against various fungal species.

Poly(this compound) in Drug Delivery and Biomedical Applications

Poly(this compound) (PAH) is a cationic polyelectrolyte that has garnered significant attention for its use in drug delivery systems, gene therapy, and tissue engineering.[13] Its positive charge allows for electrostatic interactions with negatively charged molecules such as DNA, siRNA, and certain drugs, as well as with anionic polymers to form multilayered structures.[13][14]

Nanoparticle-Based Drug Delivery

PAH can be formulated into nanoparticles (NPs) that serve as carriers for therapeutic agents. These NPs can protect the drug from degradation, improve its solubility, and facilitate targeted delivery to specific tissues or cells.

The loading and release of drugs from PAH-based nanoparticles are critical parameters for their therapeutic efficacy.

| Drug | Polymer System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Conditions | Key Findings | Reference(s) |

| Ibuprofen | Poly(allylamine)/tripolyphosphate coacervates | ~30% | - | In vitro | Sustained release over 6 months. | [2] |

| Doxorubicin | Liposomes | - | >90% | pH 5.5 and 7.4 | Faster release at lower pH. | [15] |

| Doxorubicin | mPEG-b-PH-b-PLLA nanoparticles | - | - | pH 5.0 and 7.4 | Faster release at lower pH. | [16] |

Table 2: Quantitative data on drug loading and release from various delivery systems.

Gene Delivery

The cationic nature of PAH allows it to form complexes with negatively charged nucleic acids, such as plasmid DNA and siRNA, protecting them from enzymatic degradation and facilitating their entry into cells.[17] Chemical modification of PAH, for instance through glycolylation, has been shown to decrease cytotoxicity and significantly enhance gene transfer efficiency.[11]

Biocompatibility and Toxicology

The biocompatibility of PAH is a crucial factor for its in vivo applications. Studies have shown that PAH nanocapsules are biocompatible at concentrations up to 6.0 × 10⁵ capsules per mL in vitro.[18] In vivo studies in rats have also indicated good biocompatibility, with minimal changes in haematological parameters and inflammatory markers.[18] However, the monomer, allylamine, is toxic, with a reported oral LD50 in rats of 106 mg/kg.[1][6]

| Compound | Test | Species | Route | Value | Reference(s) |

| Allylamine | LD₅₀ | Rat | Oral | 102 mg/kg | [6] |

| LD₅₀ | Rabbit | Dermal | 35 mg/kg | [6] | |

| LC₅₀ | Rat | Inhalation | 286 ppm (4h) | [6] | |

| Poly(this compound) | LD₅₀ | - | Oral | 1600 mg/kg | [19] |

| Cytotoxicity | Human blood cancer cells | In vitro | Induces apoptosis and autophagy | [4] |

Table 3: Toxicological data for allylamine and poly(this compound).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the research applications of this compound and PAH.

Synthesis of Poly(this compound) (PAH)

This protocol is adapted from a patented method for the preparation of PAH.[20]

Materials:

-

Allylamine

-

32% Hydrochloric acid (HCl)

-

2,2′-Azobis(2-methylpropionamidine)dihydrochloride (AAPH)

-

Water

Procedure:

-

In a reactor, cool 252 kg of 32% HCl to below 10°C.

-

Slowly add 120 kg of allylamine to the cooled HCl while stirring, ensuring the temperature remains below 40°C. This neutralizes the allylamine to form this compound.

-

Distill the mixture under a vacuum (pressure < 30 torr) to concentrate the this compound solution.

-

Prepare an AAPH solution by dissolving 2.41 kg of AAPH in 5.4 kg of water.

-

Add the AAPH solution to the concentrated this compound solution in the reactor.

-

Stir the reaction mixture at 49-52°C to initiate polymerization.

Figure 2: Workflow for the synthesis of poly(this compound).

Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized procedure based on established guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3][18][21]

Materials:

-

Fungal isolate

-

Antifungal agent (e.g., Terbinafine)

-

RPMI 1640 medium

-

96-well microtiter plates

-

Spectrophotometer or visual reading mirror

Procedure:

-

Prepare Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the antifungal stock solution in RPMI 1640 medium directly in the 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in RPMI 1640 medium. The final concentration in the wells should be approximately 0.5-2.5 x 10³ CFU/mL for yeasts.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density with a spectrophotometer.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][22]

Materials:

-

Cell line (e.g., HeLa, HepG2)

-

Culture medium

-

Test compound (e.g., PAH nanoparticles)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include untreated control wells.

-

Incubation: Incubate the cells with the test compound for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Signaling Pathways in Non-Antifungal Applications

Beyond its role in antifungal therapy, research has begun to explore the effects of PAH on cellular signaling pathways, particularly in the context of cancer therapy.

Induction of Apoptosis and Autophagy

Studies have shown that PAH-coated nanoparticles can induce both apoptosis (programmed cell death) and autophagy in human blood cancer cells.[4] This is achieved through the modulation of key signaling pathways:

-

AKT-mTOR Pathway Inhibition: PAH-UCNPs have been observed to inhibit the activation of AKT and mTOR, which are crucial for cell survival and proliferation.[4]

-

PI3KC3-Beclin1-Atg14 Pathway Activation: PAH-UCNPs were found to increase the expression of Beclin1 and Atg14, suggesting an activation of this pathway which is involved in the initiation of autophagy.[4]

-

Modulation of Bcl-2 Family Proteins: A decrease in the anti-apoptotic protein Bcl-2 was observed, further promoting apoptosis.[4]

Figure 3: Influence of PAH-coated nanoparticles on key signaling pathways related to apoptosis and autophagy in cancer cells.

Conclusion

This compound and its polymer, poly(this compound), represent a versatile platform for a wide range of research applications. From the development of potent antifungal agents that target a specific fungal enzyme to the creation of sophisticated nanoparticle-based drug and gene delivery systems, these compounds continue to be of significant interest to the scientific and drug development communities. The ability to precisely control the chemical and physical properties of PAH through polymerization and subsequent modifications opens up a vast design space for creating novel biomaterials with tailored functionalities. Future research will likely focus on further elucidating the interactions of these materials with biological systems, optimizing their performance in therapeutic applications, and exploring new frontiers in areas such as regenerative medicine and diagnostics.

References

- 1. Allylamine - Wikipedia [en.wikipedia.org]

- 2. Poly(allylamine)/tripolyphosphate coacervates enable high loading and multiple-month release of weakly amphiphilic anionic drugs: an in vitro study with ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly-(this compound)-coated but not poly(acrylic acid)-coated upconversion nanoparticles induce autophagy and apoptosis in human blood cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polythis compound - Wikipedia [en.wikipedia.org]

- 14. 2.1.1. Characterization of Nanomaterials Using Dynamic Light Scattering (DLS) [bio-protocol.org]

- 15. Liposomal Doxorubicin Delivery Systems: Effects of Formulation and Processing Parameters on Drug Loading and Release Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of pH-sensitive chain length on release of doxorubicin from mPEG-b-PH-b-PLLA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. clyte.tech [clyte.tech]

An In-depth Technical Guide to the Safe Handling of Allylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required when working with allylamine hydrochloride. The information is compiled from various safety data sheets (SDS) to ensure a thorough and reliable guide for laboratory and research professionals. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary dangers before handling. The Globally Harmonized System (GHS) classification is summarized below.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed or H302: Harmful if swallowed.[1][2] | Danger / Warning[3][4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] | Warning[4] |

Note: Classification for acute oral toxicity varies slightly across different suppliers, ranging from Category 3 (Toxic) to Category 4 (Harmful). It is prudent to handle the substance with the caution required for a Category 3 toxicant.

Toxicological and Physical Properties

Understanding the toxicological and physical properties of this compound is fundamental to a comprehensive risk assessment.

Table 2: Toxicological Data

| Metric | Species | Value | Reference |

| LD50 (Oral) | Rat | 150 mg/kg | [2][5] |

Table 3: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Solid | [3] |

| CAS Number | 10017-11-5 | [3] |

| Molecular Formula | C₃H₇N · HCl | |

| Molecular Weight | 93.56 g/mol | |

| Melting Point | 178 - 183 °C | [3] |

| Key Characteristics | Hygroscopic, moisture sensitive. | [3] |

Experimental and Handling Protocols

Strict protocols must be followed to minimize exposure and ensure safety during handling, experimentation, and in the event of an emergency.

This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear NIOSH (US) or EN 166 (EU) approved safety glasses with side-shields or a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., butyl rubber) inspected for integrity before use.[7] Wear appropriate protective clothing to prevent skin contact.[6]

-

Respiratory Protection: If ventilation is inadequate or risk assessment indicates a need, use a full-face particle respirator (NIOSH type N99 or EU type P2/P3).[3] For primary protection, a full-face supplied-air respirator is recommended.[3]

-

-

Handling Procedures:

-

Storage:

Immediate and appropriate first aid is critical in the event of exposure.

-

General Advice: Move the victim from the exposure area. Consult a physician immediately and provide them with the Safety Data Sheet (SDS).[3]

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

A swift and safe response is required to contain and clean up any spills.

-

Immediate Actions:

-

Personal Protection:

-

Containment and Cleanup:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][8]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Do not allow the chemical to enter drains or the environment.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe handling workflow for this compound.

References

- 1. echemi.com [echemi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. biosynth.com [biosynth.com]

- 7. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

The Genesis of a Polycation: A Technical Guide to the Historical Development of Poly(allylamine hydrochloride) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical progression of poly(allylamine hydrochloride) (PAH) synthesis, a cationic polyelectrolyte pivotal in biomedical applications, including drug delivery and cell encapsulation. From early explorations into free-radical polymerization to the refinement of processes for producing crucial derivatives like the phosphate binder Sevelamer, this document provides a comprehensive overview of the synthetic evolution of PAH. Detailed experimental protocols, quantitative data, and process visualizations are presented to equip researchers with a thorough understanding of this versatile polymer's development.

Early Developments and the Challenge of Polymerization

The synthesis of poly(allylamine) has historically presented challenges, primarily due to the allylic structure of the monomer, which is susceptible to degradative chain transfer. This process can lead to the formation of low molecular weight oligomers instead of long-chain polymers. Early research focused on overcoming this hurdle through free-radical polymerization of the allylamine salt in an aqueous medium, which was found to yield higher molecular weight polymers.[1][2]

Free-Radical Polymerization: The Workhorse of PAH Synthesis

Free-radical polymerization remains the most prevalent method for synthesizing PAH. This technique typically involves the use of water-soluble initiators to polymerize this compound in an aqueous solution.

Initiator Systems

A variety of initiators have been employed in the free-radical polymerization of this compound. Azo-based initiators are common, with 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) and 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] being notable examples.[2][3] Redox initiator systems, such as ammonium persulfate/sodium bisulfite, have also been utilized.[4] The choice and concentration of the initiator have a significant impact on the polymerization kinetics and the final molecular weight of the polymer.[2]

Reaction Conditions

The polymerization is typically conducted in an aqueous solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition of the radical process.[3] Reaction temperatures generally range from 50°C to 120°C, with reaction times varying from 0.5 to 50 hours.[3] The concentration of the monomer and initiator are key parameters that are optimized to achieve the desired molecular weight and conversion.[2]

Experimental Protocol: Free-Radical Polymerization of this compound

The following protocol is a representative example of the free-radical polymerization of this compound.

Materials:

-

This compound

-

2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) or other suitable water-soluble initiator

-

Deionized water

-

Methanol

-

Nitrogen or Argon gas

Procedure:

-

An aqueous solution of this compound is prepared in a round-bottomed flask.

-

The desired amount of the water-soluble free-radical initiator (e.g., 0.1% to 10% by weight relative to the monomer) is added to the solution.[3]

-

The reaction flask is sealed, and the solution is deoxygenated by bubbling nitrogen or argon gas through it for at least 30-60 minutes.[3]

-

The reaction mixture is then heated to the desired temperature (e.g., 50-70°C) under a positive pressure of the inert gas and stirred.[5]

-

The polymerization is allowed to proceed for a specified time (e.g., 24-48 hours).

-

After polymerization, the viscous solution is cooled to room temperature.

-

The polymer is precipitated by adding the solution to a stirred excess of a non-solvent, such as methanol.[3]

-

The precipitated poly(this compound) is collected by filtration, washed with the non-solvent, and dried under vacuum.[3]

Quantitative Analysis of Polymerization Parameters

The efficiency of PAH synthesis is influenced by several factors, including initiator concentration and reaction temperature. The following tables summarize the quantitative effects of these parameters on monomer conversion and polymer molecular weight.

| Initiator | Monomer | Initiator Conc. (wt% of monomer) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Molecular Weight (Mw) | Reference |

| 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] | Allylamine HCl | 1 mmol | 95 | - | - | - | [3] |

| 2,2′-azobis(2-amidinopropane) dihydrochloride (V-50) | Allylamine HCl | - | - | - | - | - | [3] |

| Ammonium persulfate/sodium bisulfite | Allylamine HCl | 20% | - | - | 42.1 | - | [4] |

| 2,2′-azobis(2-methylpropanediamine)dihydrochloride | Allylamine salts | - | 50 | - | - | 12,000-16,000 | [2] |

Post-Polymerization Modification: Cross-linking to Sevelamer

A significant application of PAH is its use as a precursor for the synthesis of Sevelamer, a phosphate-binding drug. This involves the cross-linking of PAH with a cross-linking agent, most commonly epichlorohydrin.

Experimental Protocol: Synthesis of Sevelamer Hydrochloride

The following protocol outlines a typical procedure for the synthesis of Sevelamer hydrochloride from PAH.

Materials:

-

Poly(this compound) aqueous solution (e.g., 50%)

-

Sodium hydroxide

-

Epichlorohydrin

-

Acetonitrile (or another suitable organic solvent)

-

Distilled water

Procedure:

-

An aqueous solution of poly(this compound) is diluted with distilled water in a reaction vessel.

-

A solution of sodium hydroxide is added to the PAH solution to partially neutralize it, and the mixture is stirred. The pH is typically adjusted to be alkaline (e.g., pH 10-14).[6][7]

-

After cooling the solution, an organic solvent like acetonitrile may be added, followed by the cross-linking agent, epichlorohydrin.[8]

-

The reaction mixture is stirred at room temperature for an extended period (e.g., not less than 21 hours) until a gel is formed.[8]

-

The resulting cross-linked polymer hydrogel is then washed multiple times with water and/or an organic solvent like isopropanol and filtered.[7]

-

The wet cake of Sevelamer hydrochloride is then dried, for instance, in a fluidized bed dryer.[8]

Characterization of Poly(this compound)

The synthesized PAH is characterized using various analytical techniques to confirm its structure and determine its properties.

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The disappearance of the C=C bond stretching vibration (around 1640 cm⁻¹) and the presence of N-H bending vibrations (around 1622 and 1516 cm⁻¹) confirm the polymerization of the allylamine monomer.[4][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the detailed structure of the polymer backbone. The disappearance of vinyl proton signals from the monomer and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.[2][10]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the synthesized PAH.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer.[4]

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis of poly(this compound) and its subsequent cross-linking.

Caption: Free-Radical Polymerization Mechanism of this compound.

Caption: Workflow for the Synthesis of Sevelamer from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US6303723B1 - Process for polymerization of allylic compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102675510A - Synthesis process of Sevelamer - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(allylamine hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(allylamine hydrochloride) (PAH) is a cationic polyelectrolyte characterized by a high density of primary amine groups along its backbone. This feature makes it a valuable polymer in a wide range of biomedical and industrial applications, including drug delivery, gene therapy, water treatment, and the formation of multilayered thin films. The synthesis of PAH is typically achieved through free-radical polymerization of this compound monomer. However, the polymerization of allylic monomers can be challenging due to degradative chain transfer, which may result in low molecular weight polymers.[1] Polymerizing the hydrochloride salt of the monomer in an aqueous solution helps to mitigate this issue, leading to the formation of higher molecular weight polymers.[1]

This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of poly(this compound).

Experimental Protocol: Synthesis of Poly(this compound)

This protocol details the free-radical polymerization of this compound in an aqueous solution, followed by purification and characterization of the resulting polymer.

Materials and Equipment

-

Allylamine

-

Concentrated Hydrochloric Acid (HCl)

-

2,2'-Azobis(2-methylpropionamidine)dihydrochloride (AAPH) or other suitable water-soluble azo initiator

-

Deionized water

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Nitrogen or Argon gas inlet

-

Schlenk line or similar apparatus for inert atmosphere

-

Beakers and graduated cylinders

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or vacuum oven

Step-by-Step Synthesis Procedure

-

Monomer Preparation:

-

In a fume hood, carefully add concentrated hydrochloric acid dropwise to an equimolar amount of allylamine in a beaker cooled in an ice bath to form this compound. The reaction is exothermic.

-

Alternatively, dissolve a predetermined amount of commercially available this compound salt in deionized water to achieve the desired monomer concentration (e.g., 50-75% w/w).[2]

-

-

Reaction Setup:

-

Transfer the this compound solution to a round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Connect the flask to a Schlenk line or provide a nitrogen/argon inlet to deaerate the solution and maintain an inert atmosphere.

-

Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

-

Initiation of Polymerization:

-

While maintaining the inert atmosphere, add the water-soluble azo initiator, such as 2,2'-azobis(2-methylpropionamidine)dihydrochloride (AAPH), to the reaction mixture. The amount of initiator typically ranges from 0.1 to 10% by weight based on the monomer.[2][3]

-

Heat the reaction mixture to the desired temperature, typically between 50°C and 70°C, and stir continuously.[2][4]

-

-

Polymerization:

-

Allow the polymerization to proceed for a specified time, which can range from several hours to over 24 hours, depending on the desired molecular weight and conversion.[5] The solution will become noticeably more viscous as the polymer forms.

-

-

Purification of the Polymer:

-

After the reaction is complete, cool the viscous polymer solution to room temperature.

-

Slowly pour the aqueous polymer solution into a large excess of methanol (typically 10-20 times the volume of the polymer solution) while stirring vigorously.[6][7] This will cause the poly(this compound) to precipitate as a white solid. Low molecular weight oligomers and unreacted monomer will remain dissolved in the methanol.[6][7]

-

Collect the precipitated polymer by filtration using a Büchner funnel.

-

To further purify the polymer, the precipitation process can be repeated by re-dissolving the polymer in a minimal amount of deionized water and precipitating it again in methanol.[6][7]

-

Wash the final polymer precipitate with methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[8][9]

-

Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the polymerization by observing the disappearance of the C=C double bond stretching vibration from the allylamine monomer.[1][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize the polymer structure. The 1H-NMR spectrum of PAH will show broad peaks corresponding to the polymer backbone, which are distinct from the sharp peaks of the monomer.[10][11][12]

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Monomer Concentration | 10% to 85% by weight in aqueous solution | [2] |

| Initiator (AAPH) Amount | 0.1% to 10% by weight based on the monomer | [2][3] |

| Polymerization Temperature | 40°C to 70°C | [2] |

| Polymerization Time | 15 to 70 hours | [2][8][9] |

| Purification Solvent | Methanol | [6][7] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of poly(this compound).

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical progression from monomer to purified polymer, highlighting the key transformations and processes involved in the synthesis.

Caption: Logical flow of poly(this compound) synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]

- 3. US6303723B1 - Process for polymerization of allylic compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20130123433A1 - Method for preparing poly(allylamine) hydrochloride and derivatives therefrom - Google Patents [patents.google.com]

- 7. DE102012106786A1 - Process for the preparation of poly (allylamine) hydrochloride and derivatives thereof - Google Patents [patents.google.com]

- 8. EP0145309A2 - Process for preparing a solution of poly(allylamine) - Google Patents [patents.google.com]

- 9. US4626577A - Process for preparing a solution of poly(allylamine) - Google Patents [patents.google.com]

- 10. Synthesis and Thermal Property of Poly(this compound) | Scientific.Net [scientific.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing Poly(allylamine hydrochloride) Nanoparticles for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(allylamine hydrochloride) (PAH) is a cationic polyelectrolyte that has garnered significant attention in the field of drug delivery due to its biocompatibility, ease of modification, and ability to form nanoparticles capable of encapsulating and delivering therapeutic agents. These nanoparticles can be formulated to protect drugs from degradation, enhance their solubility, and facilitate targeted delivery, thereby improving therapeutic efficacy and reducing side effects.

This document provides detailed protocols for the preparation and characterization of PAH nanoparticles, methods for drug loading and release studies, and a summary of key physicochemical properties to guide researchers in the development of PAH-based drug delivery systems.

Data Presentation: Physicochemical Properties of PAH Nanoparticles

The physicochemical characteristics of nanoparticles are critical determinants of their in vivo behavior, including their stability, drug release profile, and cellular uptake. The following table summarizes typical properties of PAH-based nanoparticles from various studies.

| Nanoparticle Formulation | Method of Preparation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loaded | Drug Loading Efficiency (%) | Reference |

| PAH-Citrate | Ionic Gelation | ~150 | < 0.2 | +30 to +40 | Citrate | Not specified | [1] |

| Oxadiazole-grafted PAH | Self-assembly | 100 - 300 | Not specified | Not specified | Doxorubicin | ~7 wt% | [2][3] |

| PAH/Poly(sodium methacrylate) | Polyelectrolyte Complexation | 100 - 200 | < 0.2 | Varies with pH | - | - | [4][5][6][7] |

| PAH-ZnO | Layer-by-Layer | 88.3 ± 27.0 (ZnO core) | Narrow distribution | Positive after PAH coating | - | - | [8] |

Note: The properties of nanoparticles can vary significantly depending on the specific preparation method, the molecular weight of PAH, the nature of the crosslinking or complexing agent, and the drug being encapsulated.

Experimental Protocols

Protocol 1: Preparation of PAH Nanoparticles by Ionic Gelation

This protocol describes a general method for preparing PAH nanoparticles through ionic gelation with a multivalent anion, such as sodium tripolyphosphate (TPP) or citrate.

Materials:

-

Poly(this compound) (PAH) (e.g., Mw 15,000-60,000 g/mol )

-

Sodium tripolyphosphate (TPP) or Sodium Citrate

-

Deionized (DI) water

-

Magnetic stirrer

-

pH meter

Procedure:

-

Prepare PAH Solution: Dissolve PAH in DI water to a final concentration of 1 mg/mL. Stir the solution gently until the PAH is completely dissolved. Adjust the pH to 5.5 using 0.1 M HCl or 0.1 M NaOH if necessary.

-

Prepare TPP/Citrate Solution: Dissolve TPP or sodium citrate in DI water to a final concentration of 1 mg/mL.

-

Nanoparticle Formation: While vigorously stirring the PAH solution at room temperature, add the TPP/citrate solution dropwise. A faint opalescence should appear, indicating the formation of nanoparticles.

-

Stirring: Continue stirring the nanoparticle suspension for 30 minutes to ensure stabilization.

-